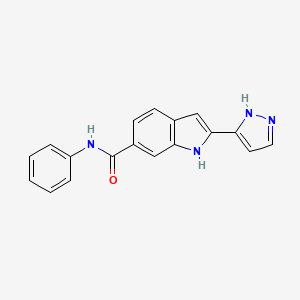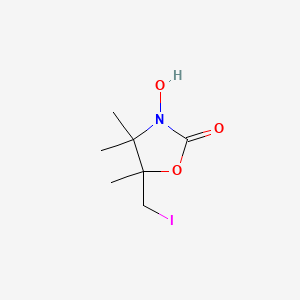
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring. This compound is of interest due to its unique structure, which includes a hydroxyl group, an iodomethyl group, and three methyl groups attached to the oxazolidinone ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one typically involves the reaction of 3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one with iodomethane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the iodomethyl group. The reaction is typically conducted in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one.
Reduction: The compound can undergo reduction reactions to remove the iodomethyl group or reduce the carbonyl group formed after oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups replacing the iodomethyl group.
Oxidation: Formation of 3-oxo-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one.
Reduction: Formation of deiodinated or reduced oxazolidinone derivatives.
Scientific Research Applications
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of oxazolidinone-based antibiotics.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. This reactivity can disrupt the function of enzymes or proteins, leading to antimicrobial or antifungal effects. Additionally, the oxazolidinone ring structure can interact with bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial activity.
Comparison with Similar Compounds
3-Hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections. Unlike this compound, linezolid contains a fluorophenyl group and lacks the iodomethyl group.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid but with improved potency and reduced side effects.
Cycloserine: An antibiotic with a different mechanism of action, targeting bacterial cell wall synthesis. It contains a similar oxazolidinone ring but lacks the iodomethyl and trimethyl groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
824950-53-0 |
|---|---|
Molecular Formula |
C7H12INO3 |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-hydroxy-5-(iodomethyl)-4,4,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12INO3/c1-6(2)7(3,4-8)12-5(10)9(6)11/h11H,4H2,1-3H3 |
InChI Key |
HQMLXGYZCOBHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)N1O)(C)CI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


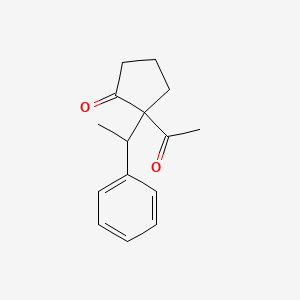
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
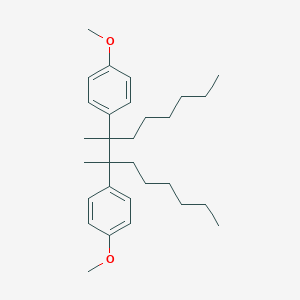

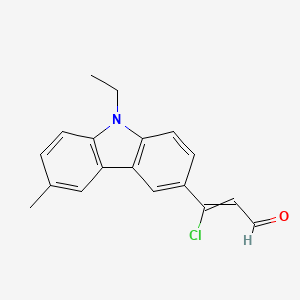
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
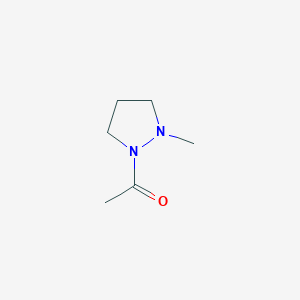
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
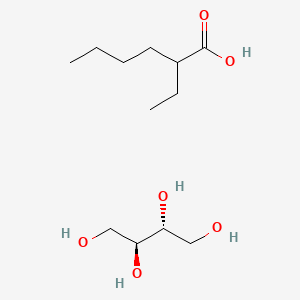
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
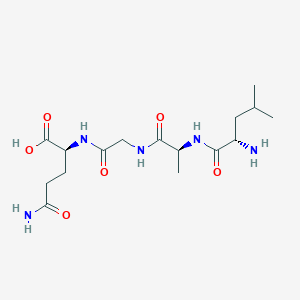
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
